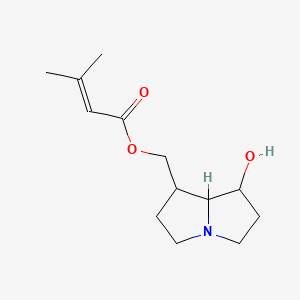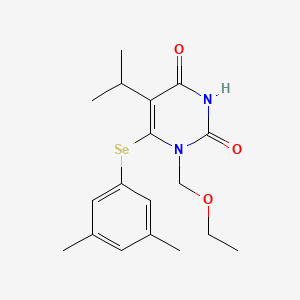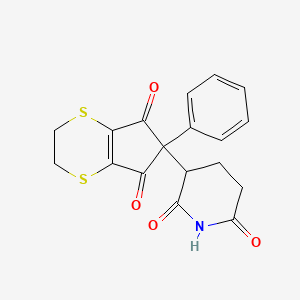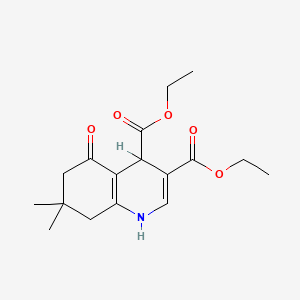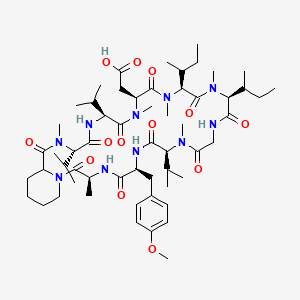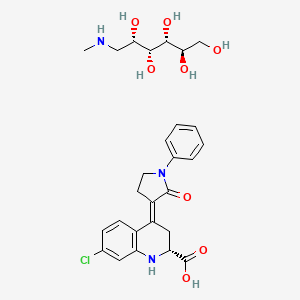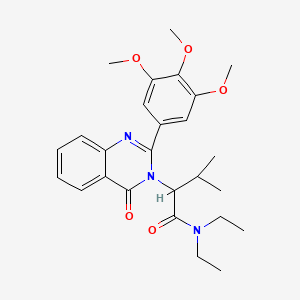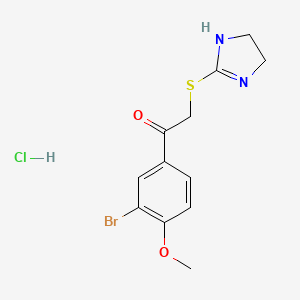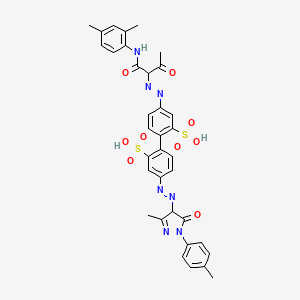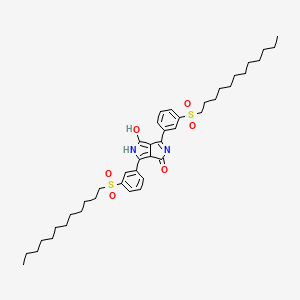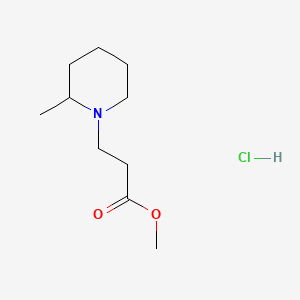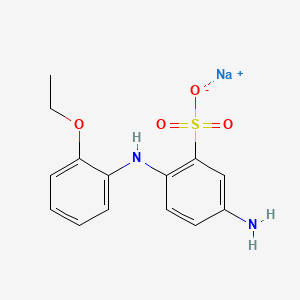
7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a methyl group, among other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzodiazepine precursor.
Chlorination: Introduction of the chloro group at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxy group at the 5th position using reagents like hydrogen peroxide or sodium hydroxide.
Methylation: Introduction of the methyl group at the 3rd position using methyl iodide or dimethyl sulfate.
Prenylation: Introduction of the prenyl group at the 4th position using prenyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of substituted benzodiazepine derivatives.
科学的研究の応用
Chemistry
Synthesis Studies: Used as a model compound to study synthetic routes and reaction mechanisms.
Analytical Chemistry: Employed in the development of analytical methods for benzodiazepines.
Biology
Neuropharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Toxicology: Used in toxicity studies to understand its safety profile.
Medicine
Therapeutic Potential: Investigated for its potential use in treating anxiety, insomnia, and other neurological disorders.
Drug Development: Serves as a lead compound for the development of new benzodiazepine derivatives.
Industry
Pharmaceutical Manufacturing: Used in the production of benzodiazepine-based medications.
Quality Control: Employed in quality control processes to ensure the purity and potency of pharmaceutical products.
作用機序
The mechanism of action of 7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor complex.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one is unique due to its specific functional groups and their positions on the benzodiazepine core. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
258849-85-3 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
7-chloro-3-methyl-4-(3-methylbut-2-enyl)-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(2)6-7-18-10(3)14(19)17-13-5-4-11(16)8-12(13)15(18)20/h4-6,8,10H,7H2,1-3H3,(H,17,19) |
InChIキー |
FHYISSULXVENEV-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


